Complete Functional Inversion: ddCHA Is an A1 Antagonist Whereas CHA Is a Potent A1 Agonist
The 2',3'-dideoxy analogue of the potent A1 agonist N6-cyclohexyladenosine (CHA) was synthesized and tested for intrinsic activity at adenosine receptors [1]. 2',3'-Dideoxy-N6-cyclohexyladenosine (ddCHA) exhibited no agonist activity at either A1 or A2 receptors in adenylate cyclase assays, whereas CHA is a full A1 agonist (EC50 = 8.2 nM) . Instead, ddCHA antagonized the R-PIA-mediated inhibition of adenylate cyclase via A1 receptors with a Ki of 13 μM in rat fat cell membranes [1]. This represents a complete functional inversion—from sub-nanomolar agonist to micromolar antagonist—produced solely by deletion of the 2'- and 3'-hydroxyl groups [1].
| Evidence Dimension | Functional activity at adenosine A1 receptor |
|---|---|
| Target Compound Data | ddCHA (alpha-anomer, CAS 118191-22-3): No agonist activity at A1 or A2; A1 antagonist Ki = 13 μM (adenylate cyclase, fat cell membranes) |
| Comparator Or Baseline | CHA: A1 agonist, EC50 = 8.2 nM (functional assay); A1 binding Ki ≈ 2.5 nM |
| Quantified Difference | Complete loss of agonist efficacy; antagonist Ki of ddCHA is ~1,600-fold weaker than CHA agonist EC50; functional inversion from agonist to antagonist |
| Conditions | Adenylate cyclase activity in rat fat cell membranes (ddCHA data); A1 receptor functional assay (CHA data from vendor) |
Why This Matters
For researchers requiring an A1 receptor antagonist that is structurally an adenosine nucleoside rather than a xanthine, ddCHA is one of the few available nucleoside-based A1 antagonists; its functional inversion from the parent agonist CHA makes it a uniquely informative tool for probing the structural determinants of receptor activation.
- [1] Lohse MJ, Klotz KN, Diekmann E, Friedrich K. 2',3'-Dideoxy-N6-cyclohexyladenosine: an adenosine derivative with antagonist properties at adenosine receptors. Eur J Pharmacol. 1988;156(1):157-160. doi:10.1016/0014-2999(88)90158-6. View Source
